molecular formula C7H6N4O B13256652 4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one

4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B13256652
M. Wt: 162.15 g/mol
InChI Key: GQQVNEWQOBVZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are characterized by a bicyclic structure formed by the fusion of a pyridine ring and a pyrimidine ring. The structure of this compound is particularly interesting due to its resemblance to nitrogen bases found in DNA and RNA, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by intramolecular cyclization . Another approach involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine in the presence of sodium methoxide and methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity, such as using high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

4-amino-8H-pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C7H6N4O/c8-6-4-1-2-5(12)11-7(4)10-3-9-6/h1-3H,(H3,8,9,10,11,12)

InChI Key

GQQVNEWQOBVZFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=NC=NC(=C21)N

Origin of Product

United States

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